

Application Notes and Protocols: ART0380 in Combination Therapy

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Compound of Interest

Compound Name: ART0380
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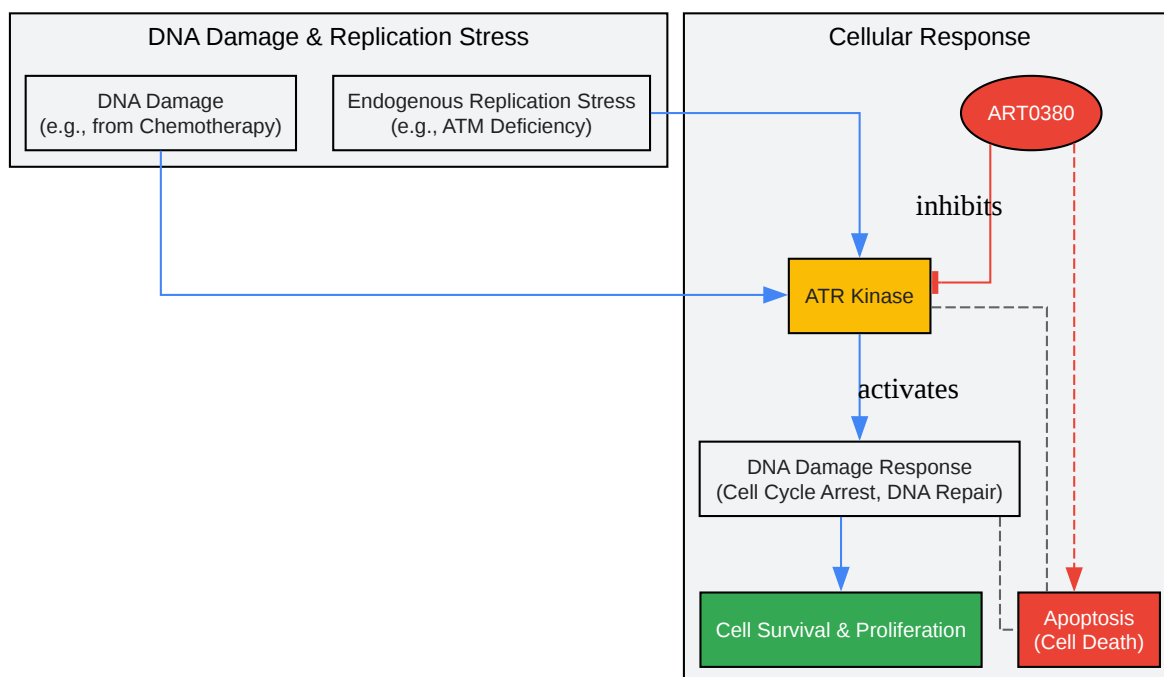
Introduction

ART0380, also known as alnodesertib, is a potent and selective, orally administered small molecule inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) kinase.[1][2][3][4] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a key role in sensing and signaling replication stress.[5] By inhibiting ATR, **ART0380** prevents cancer cells from repairing damaged DNA, leading to selective cell death, particularly in tumors with existing defects in DDR pathways, such as those with Ataxia-Telangiectasia Mutated (ATM) protein deficiency.[3][4] These application notes provide a summary of the available data on the dosage and administration of **ART0380** in combination therapies, primarily focusing on clinical trial data. Preclinical findings have demonstrated that **ART0380** has single-agent activity in tumors with ATM deficiencies and exhibits synergistic anti-tumor effects when combined with DNA-damaging agents like gemcitabine and irinotecan.[6][7]

Mechanism of Action: ATR Inhibition

ART0380's mechanism of action centers on the inhibition of ATR, a pivotal kinase in the DDR pathway. In cancer cells, which often exhibit high levels of replication stress and genomic instability, ATR activation is a crucial survival mechanism.[4] ATR signaling stabilizes replication forks and initiates DNA repair, allowing cancer cells to continue proliferating despite accumulating DNA damage.[1][2] **ART0380** blocks this protective response. This targeted inhibition is particularly effective in tumors with deficiencies in other DDR proteins, such as

ATM, creating a synthetic lethal relationship. The combination of endogenous replication stress (e.g., from ATM loss), induced replication stress from a DNA-damaging agent (like chemotherapy), and the blockade of the ATR-mediated stress response by **ART0380** results in a potent anti-tumor effect.[8]



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Figure 1: ART0380 Mechanism of Action.

Dosage and Administration in Combination Therapy

ART0380 is being evaluated in clinical trials as both a monotherapy and in combination with DNA-damaging agents.[4][9] The primary clinical trial investigating these combinations is the Phase 1/2a STELLA study (NCT04657068).[3][10] This study is designed to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of **ART0380**. [10]

Combination Therapy with Irinotecan

The combination of **ART0380** with low-dose irinotecan has been investigated in patients with advanced or metastatic solid tumors.[\[3\]](#)

Table 1: Dose Escalation and Recommended Phase 2 Dose (RP2D) for **ART0380** in Combination with Irinotecan[\[4\]](#)[\[11\]](#)

| Phase | ART0380 Dosage | Irinotecan Dosage | Administration Schedule |
|-----------------|----------------|--|--|
| Dose Escalation | 25mg to 400mg | 60mg/m ² or 85mg/m ² | ART0380: Orally on days 1-3 and 8-10 of a 21-day cycle. Irinotecan: Intravenously on days 1 and 8 of a 21-day cycle. |
| RP2D | 200mg | 60mg/m ² | ART0380: Orally on days 1-3 and 8-10 of a 21-day cycle. Irinotecan: Intravenously on days 1 and 8 of a 21-day cycle. [4] [12] |

Combination Therapy with Gemcitabine

ART0380 is also being evaluated in combination with gemcitabine, particularly in patients with high-grade serous ovarian, primary peritoneal, or fallopian tube carcinoma.[\[10\]](#) While specific dose escalation data is less detailed in publicly available sources, the study design involves intermittent dosing of **ART0380** in 21-day cycles.[\[10\]](#) The Phase 2 portion of the study is a randomized evaluation of **ART0380** plus gemcitabine versus gemcitabine alone.

Table 2: Clinical Trial Design for **ART0380** in Combination with Gemcitabine[\[10\]](#)

| Trial Arm | Patient Population | Treatment Regimen |
|------------------------------|--|---|
| Part A2 (Dose Escalation) | Advanced or metastatic cancer for which gemcitabine is appropriate. | Intermittent oral ART0380 in combination with gemcitabine in 21-day cycles. |
| Part B2 (Randomized Phase 2) | Platinum-resistant high-grade serous ovarian, primary peritoneal, or fallopian tube carcinoma. | ART0380 in combination with gemcitabine vs. gemcitabine alone. |

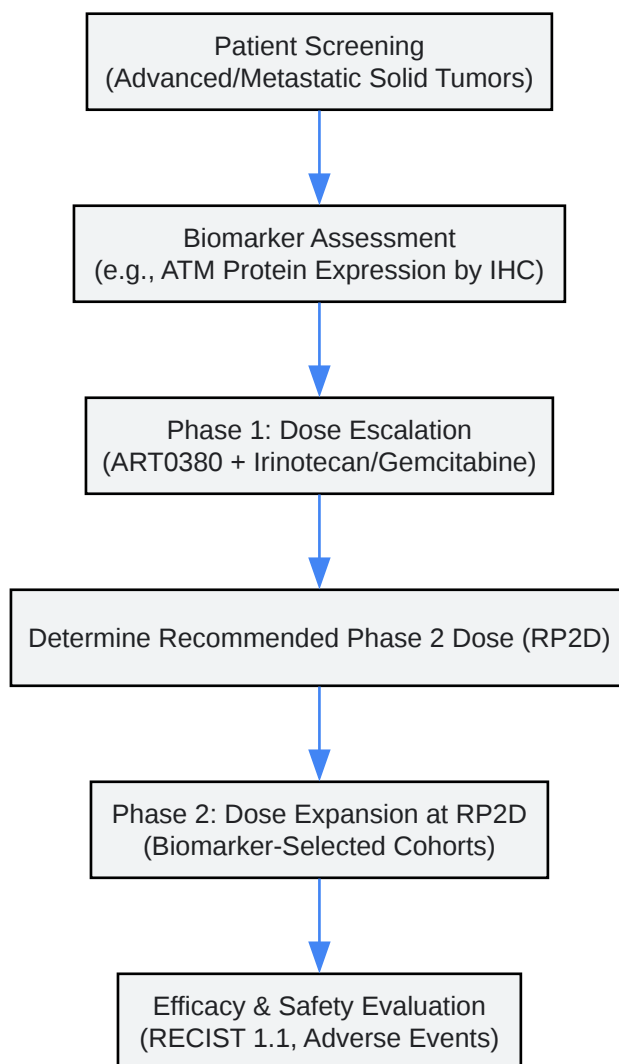
Clinical Efficacy in Combination Therapy

The combination of **ART0380** with low-dose irinotecan has shown promising clinical activity, especially in patients with tumors deficient in ATM protein.[\[3\]](#)

Table 3: Efficacy of **ART0380** and Irinotecan at the Recommended Phase 2 Dose (RP2D)[\[3\]](#)
[\[12\]](#)

| Patient Population (Biomarker) | Confirmed Overall Response Rate (cORR) |
|---|--|
| ATM-deficient (ATM-low or ATM-negative) | 37% |
| ATM-negative | 50% |
| ATM-low | 22% |

Responses have been observed across various solid tumor types, including pancreatic and colorectal cancer.[\[3\]](#)[\[12\]](#) The combination has demonstrated a favorable safety profile and is suitable for long-term dosing.[\[3\]](#)



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Figure 2: Generalized Clinical Trial Workflow for **ART0380** Combination Therapy.

Experimental Protocols

Protocol for Tumor Response Assessment (RECIST 1.1)

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard for assessing changes in tumor burden.^{[1][13]}

Objective: To provide a standardized and objective assessment of tumor response or progression in clinical trials.

Methodology:

- Baseline Assessment:
 - Identify and categorize all tumor lesions as either "measurable" or "non-measurable".
 - Measurable lesions must have a longest diameter of ≥ 10 mm by CT scan (slice thickness ≤ 5 mm) or ≥ 20 mm by chest X-ray.^[1] Pathological lymph nodes are considered measurable if their short axis is ≥ 15 mm.^[13]
 - Select up to five total target lesions (maximum of two per organ) that are representative of all involved organs.^[13]
 - Record the sum of the longest diameters (or short axis for nodes) of all target lesions. This is the baseline sum of diameters (SOD).
- Follow-up Assessments:
 - At each follow-up, measure and record the longest diameter of all target lesions.
 - Calculate the new SOD.
 - Assess non-target lesions for unequivocal progression.
 - Document the presence of any new lesions.
- Response Criteria:
 - Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have reduced in short axis to < 10 mm.
 - Partial Response (PR): At least a 30% decrease in the SOD of target lesions, taking as reference the baseline SOD.
 - Progressive Disease (PD): At least a 20% increase in the SOD of target lesions from the smallest sum recorded since treatment started (nadir), with an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression. Unequivocal progression of non-target lesions.

- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Protocol for Pharmacodynamic (PD) Biomarker Assessment (γH2AX Assay)

The phosphorylation of histone H2AX (γH2AX) serves as a sensitive biomarker for DNA double-strand breaks and is used to assess the pharmacodynamic effects of DNA-damaging agents and DDR inhibitors.[\[2\]](#)[\[14\]](#)

Objective: To quantify the level of DNA damage in tumor cells or surrogate tissues following treatment with **ART0380**.

Methodology (Immunofluorescence-based):

- Sample Collection:
 - Obtain tumor biopsies or circulating tumor cells (CTCs) at baseline and at specified time points after **ART0380** administration.[\[2\]](#)[\[5\]](#)
- Sample Processing:
 - Fix and permeabilize cells to allow antibody access to nuclear proteins.
 - For biopsies, embed in paraffin and section onto microscope slides.
- Immunostaining:
 - Incubate samples with a primary antibody specific for phosphorylated H2AX (Ser139).
 - Wash to remove unbound primary antibody.
 - Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
 - Counterstain with a nuclear stain (e.g., DAPI).
- Image Acquisition and Analysis:

- Acquire images using a fluorescence microscope or high-content imaging system.
- Use automated image analysis software to identify individual nuclei based on the DAPI stain.
- Quantify the fluorescence intensity of the γ H2AX signal within each nucleus.
- The percentage of γ H2AX-positive cells or the mean fluorescence intensity can be used as a measure of DNA damage.[14]

Data from the **ART0380** clinical program indicates that γ H2AX levels increase in circulating tumor cells from patients with DDR deficiencies after treatment, with no corresponding trend in normal peripheral blood mononuclear cells, supporting dose-dependent target engagement in tumor tissue.[5][15]

Disclaimer: This document is intended for informational purposes for a research audience and is not a substitute for professional medical advice. The protocols described are generalized and should be adapted and validated for specific experimental contexts. Always refer to the specific clinical trial protocols and regulatory guidelines for complete and accurate information.

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